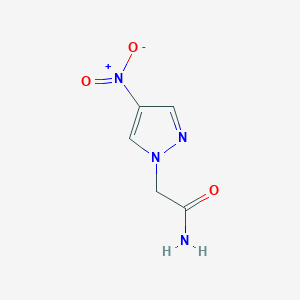

2-(4-nitro-1H-pyrazol-1-yl)acetamide

Description

Significance of Pyrazole (B372694) Derivatives in Drug Discovery

The journey of pyrazole derivatives in drug discovery has been marked by significant milestones, evolving from simple bioactive molecules to integral components of blockbuster drugs. tandfonline.comnih.gov The metabolic stability of the pyrazole ring is a key factor contributing to its frequent use in drug development. nih.gov This stability, combined with the ring's capacity for diverse substitutions, allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic profiles.

Pyrazole derivatives are renowned for their remarkably broad spectrum of biological activities. benthamdirect.comnih.govmdpi.com This versatility has led to their investigation and application across numerous therapeutic areas. Molecules incorporating the pyrazole scaffold have demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, antiviral, analgesic, and antidepressant agents, among others. nih.govsemanticscholar.orgglobalresearchonline.net The wide-ranging pharmacological potential is attributed to the pyrazole ring's ability to interact with various biological targets through different binding modes. For instance, several aniline-derived pyrazole compounds have shown potent and selective activity against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). tandfonline.comtandfonline.com

The following table summarizes the diverse pharmacological activities exhibited by notable pyrazole-containing drugs:

| Drug Name | Pharmacological Activity | Therapeutic Use |

| Celecoxib | Anti-inflammatory | Treatment of osteoarthritis and rheumatoid arthritis benthamdirect.commdpi.comuobasrah.edu.iq |

| Sildenafil | Vasodilator | Treatment of erectile dysfunction and pulmonary hypertension benthamdirect.comtandfonline.com |

| Ruxolitinib | Kinase Inhibitor | Treatment of different types of cancers tandfonline.comnih.gov |

| Apixaban | Anticoagulant | Prevention of blood clots benthamdirect.com |

| Rimonabant | Anti-obesity | Used for weight management (withdrawn) benthamdirect.commdpi.com |

| Difenamizole | Analgesic | Pain relief benthamdirect.comnih.gov |

| Fomepizole | Alcohol Dehydrogenase Inhibitor | Antidote for methanol (B129727) or ethylene (B1197577) glycol poisoning nih.govuobasrah.edu.iq |

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. The pyrazole nucleus is a quintessential example of such a scaffold. tandfonline.comtandfonline.commdpi.com Its utility in drug design stems from its synthetic accessibility and its function as a versatile bioisosteric replacement for other chemical groups. mdpi.com The pyrazole fragment has been successfully employed in the development of protein kinase inhibitors (PKIs), which are crucial in targeted cancer therapies. mdpi.com For example, during the optimization of the Aurora kinase inhibitor Barasertib, the pyrazole fragment was chosen over other rings like benzene (B151609) or thiazole (B1198619) because it yielded potent inhibitors with superior drug-like properties, such as reduced lipophilicity. nih.govmdpi.com This ability to serve as a key building block makes the pyrazole ring an invaluable tool for medicinal chemists in the lead optimization phase of drug discovery. mdpi.com

Contextualizing 2-(4-nitro-1H-pyrazol-1-yl)acetamide within Pyrazole Chemistry

The compound this compound represents a specific iteration of the pyrazole scaffold, featuring key functional groups that are known to impart distinct chemical and biological properties. Understanding its structure and the role of its substituents is crucial for appreciating its potential significance in medicinal chemistry.

According to IUPAC nomenclature, the name this compound precisely describes its structure. It is an acetamide (B32628) derivative where the nitrogen atom of the acetamide is linked to a pyrazole ring. Specifically, the connection is at the N1 position of the pyrazole ring. The pyrazole ring itself is substituted at the C4 position with a nitro group (-NO2). The "1H" in the name indicates that the nitrogen at position 1 of the pyrazole ring bears a hydrogen atom in the unsubstituted parent pyrazole, though in this molecule it is substituted with the acetamide group. This compound belongs to the class of N-substituted pyrazoles, a group extensively studied for various pharmacological activities.

The inclusion of both nitro and acetamide functionalities on the pyrazole scaffold is significant.

The nitro group (-NO2) is a powerful electron-withdrawing group that can substantially alter the electronic properties of the aromatic pyrazole ring. nih.govsvedbergopen.com This electronic modulation can influence the molecule's interaction with biological targets and affect its pharmacokinetic properties. nih.gov In medicinal chemistry, nitro-containing compounds have been investigated for a wide array of biological activities, including antibacterial, antineoplastic, and antiparasitic effects. nih.gov The nitro group can also act as a pharmacophore or, in some cases, a toxicophore, making its inclusion a critical design consideration. nih.gov

The acetamide group (-NHC(O)CH3) is a common functional group in pharmaceuticals that can participate in hydrogen bonding through its N-H and C=O moieties. archivepp.com This capability can enhance the binding affinity of the molecule to its target receptor. archivepp.com Acetamide derivatives are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. archivepp.comnih.gov The acetamide moiety in this compound connects the functionalized pyrazole ring to a flexible side chain, providing a vector for further chemical modification and interaction with biological systems. Structure-activity relationship (SAR) studies of similar (1H-pyrazol-4-yl)acetamide series have been conducted to investigate their potential as receptor antagonists. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitropyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c6-5(10)3-8-2-4(1-7-8)9(11)12/h1-2H,3H2,(H2,6,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVTANXJTPWHBTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of 2-(4-nitro-1H-pyrazol-1-yl)acetamide, offering detailed information about the hydrogen, carbon, and nitrogen environments within the molecule.

¹H NMR Analysis

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyrazole (B372694) ring and the acetamide (B32628) moiety. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the amide functionality.

The protons on the pyrazole ring typically appear as singlets in the aromatic region of the spectrum. The proton at position 3 (H-3) and the proton at position 5 (H-5) are expected to have different chemical shifts due to their proximity to the substituent groups. The methylene (B1212753) protons (-CH2-) of the acetamide group will also present a characteristic singlet, while the amide protons (-NH2) may appear as a broad singlet, the chemical shift of which can be solvent-dependent.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-3 (pyrazole ring) | 8.0 - 8.5 | Singlet |

| H-5 (pyrazole ring) | 8.5 - 9.0 | Singlet |

| -CH₂- (acetamide) | 5.0 - 5.5 | Singlet |

| -NH₂ (acetamide) | 7.5 - 8.0 | Broad Singlet |

Note: Expected values are based on typical ranges for similar structural motifs and may vary based on solvent and experimental conditions.

¹³C NMR Analysis

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The carbon atoms of the pyrazole ring, the carbonyl group, and the methylene group of the acetamide moiety each resonate at characteristic chemical shifts. The presence of the nitro group significantly influences the chemical shifts of the pyrazole ring carbons.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (carbonyl) | 165 - 170 |

| C-3 (pyrazole ring) | 135 - 140 |

| C-4 (pyrazole ring) | 145 - 150 |

| C-5 (pyrazole ring) | 125 - 130 |

| -CH₂- (acetamide) | 50 - 55 |

Note: Expected values are based on typical ranges for similar structural motifs and may vary based on solvent and experimental conditions.

¹⁵N NMR Analysis

Nitrogen-15 NMR spectroscopy is a powerful tool for probing the electronic environment of the nitrogen atoms in this compound. The spectrum would show distinct signals for the pyrazole ring nitrogens, the nitro group nitrogen, and the amide nitrogen. The chemical shifts of the pyrazole nitrogens provide information about the tautomeric form and electronic distribution within the heterocyclic ring. The nitro group nitrogen is expected to have a chemical shift in the range of -10 to 10 ppm relative to nitromethane, a common reference standard. The amide nitrogen signal would appear in a different region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues.

The high-resolution mass spectrum (HRMS) would provide the exact mass of the molecular ion, which can be used to confirm the molecular formula C₅H₅N₅O₃. The fragmentation pattern observed in the mass spectrum can help to identify the different structural components of the molecule.

LC-MS/MS for Compound Analysis and Purity

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis and purity assessment of this compound. This method couples the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. It allows for the accurate quantification of the compound and the identification of any impurities, even at trace levels.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

The IR spectrum would exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the carbonyl group, the N-O stretching of the nitro group, and the C-N and C=C stretching vibrations of the pyrazole ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amide N-H | Stretching | 3400 - 3200 |

| Carbonyl C=O | Stretching | 1700 - 1650 |

| Nitro N-O | Asymmetric Stretching | 1560 - 1520 |

| Nitro N-O | Symmetric Stretching | 1360 - 1320 |

| Pyrazole Ring | C=N and C=C Stretching | 1600 - 1450 |

Note: Expected values are based on typical ranges for the indicated functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For compounds containing chromophores like the nitropyrazole system, UV-Vis spectra reveal characteristic absorption bands. In related pyrazole derivatives, the spectra are typically characterized by absorptions corresponding to π → π* and n → π* transitions.

The electronic absorption spectra of pyrazole ligands and their derivatives often show characteristic bands that are influenced by the nature and position of substituents on the pyrazole ring researchgate.net. For instance, in a study of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene in ethanol (B145695), an absorption peak was observed at 255 nm before irradiation mdpi.comresearchgate.net. The presence of the nitro group, a strong electron-withdrawing group, on the pyrazole ring in this compound is expected to significantly influence its electronic spectrum. This substitution can lead to a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyrazole, due to the extension of the conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Studies on N1-aryl substituted-2-pyrazolines, which also contain a nitrogen-linked aromatic system, have historically utilized UV and IR spectroscopy to confirm their structures and distinguish them from isomeric hydrazones acs.org. The electronic spectra of such compounds provide valuable information on the conjugation effects between the pyrazole and the substituted aryl rings. For this compound, the key chromophore is the 4-nitropyrazole moiety. The electronic transitions would primarily involve this part of the molecule, with the acetamide group acting as a substituent that can subtly modify the absorption characteristics.

Single-Crystal X-ray Diffraction (SCXRD)

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure of this compound is not publicly available, extensive studies on closely related nitropyrazole and pyrazole-acetamide derivatives provide a robust framework for understanding its likely structural features and packing motifs.

The determination of a crystal structure via SCXRD involves analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays. This analysis yields the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the precise coordinates of each atom within the asymmetric unit.

For example, in a study of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, the asymmetric unit was found to contain two distinct molecules, A and B, which exhibited different conformations due to variations in key torsion angles nih.gov. Similarly, the crystal structure of 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole was determined to be in the monoclinic space group P21/c as-proceeding.com. For this compound, one would expect the pyrazole ring to be essentially planar. The acetamide group's orientation relative to the pyrazole ring would be a key conformational feature, defined by the torsion angles around the N-C and C-C bonds of the acetamide linker. The planarity between the pyrazole ring and the nitro group is also a critical parameter, as intermolecular forces in the crystal can cause a twist from an ideally coplanar arrangement, which affects electronic conjugation mdpi.com.

Table 1: Representative Crystal Data for Related Pyrazole Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |

|---|---|---|---|---|---|---|---|

| 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole | Monoclinic | P21/c | 8.6192(9) | 9.4478(6) | 16.8410(19) | 98.692(9) | as-proceeding.com |

This table presents data for analogous compounds to illustrate typical crystallographic parameters.

The packing of molecules in a crystal is directed by a variety of non-covalent intermolecular interactions. These forces are crucial in determining the stability and physical properties of the solid material.

Hydrogen bonds are among the strongest and most directional intermolecular interactions. In the structure of this compound, the acetamide group provides both a hydrogen bond donor (the N-H group) and an acceptor (the C=O group). The nitro group provides two additional strong hydrogen bond acceptors (the oxygen atoms). This combination creates the potential for robust and varied hydrogen bonding networks.

In related pyrazole structures, N-H···N and N-H···O hydrogen bonds are common and often lead to the formation of well-defined supramolecular motifs like dimers, chains, or more complex tetramers nih.gov. For instance, in 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, strong N—H⋯N and N—H⋯O hydrogen bonds result in the formation of a centrosymmetric tetramer nih.gov. The crystal structure of 4-(4-Nitrophenyl)thiomorpholine features centrosymmetric dimers formed through weak C–H···O hydrogen bonds, creating an R²₂(8) ring motif mdpi.com. It is highly probable that the crystal structure of this compound would be dominated by N-H···O hydrogen bonds, where the amide N-H group interacts with the carbonyl oxygen or the nitro oxygen atoms of neighboring molecules, leading to the formation of chains or layers.

Aromatic rings, such as the pyrazole ring, can interact through π-π stacking. These interactions, while weaker than hydrogen bonds, play a significant role in the stabilization of crystal packing, particularly in layered structures. The arrangement can be face-to-face or offset (face-to-sheath).

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. It maps the electron distribution of a molecule in its crystalline environment, allowing for the identification and categorization of different types of intermolecular contacts.

The Hirshfeld surface is generated based on the distances from the surface to the nearest atom nucleus inside (dᵢ) and outside (dₑ) the surface. These distances are normalized (dₙₒᵣₘ) and mapped onto the surface, where red spots indicate close contacts (shorter than the van der Waals radii sum), white areas represent contacts around the vdW separation, and blue areas indicate longer contacts nih.gov. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene |

| 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate |

| 3,5,5-trimethyl-1-tosyl-4,5-dihydro-1H-pyrazole |

| 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid |

Computational and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies, often utilizing Density Functional Theory (DFT), are fundamental in characterizing the electronic properties and reactivity of a molecule. These calculations provide a theoretical framework for understanding the molecule's stability, reactivity, and spectral properties. materialsciencejournal.orgnih.gov

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic and optical properties, as well as its chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. ajchem-a.com

A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net For 2-(4-nitro-1H-pyrazol-1-yl)acetamide, the presence of the electron-withdrawing nitro group (-NO2) is expected to lower the energy of the LUMO, potentially resulting in a smaller energy gap and influencing the molecule's reactivity profile. mdpi.com Quantum chemical calculations can precisely determine these energy levels.

Table 1: Calculated Frontier Molecular Orbital Energies This table presents hypothetical but representative data for this compound, calculated using DFT at the B3LYP/6-311G(d,p) level, to illustrate typical quantum chemical study results.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.15 |

| ELUMO | -2.89 |

Molecular Electrostatic Potential (MEP or ESP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govresearchgate.net The map displays different potential values on the molecule's surface using a color spectrum. youtube.com

Red/Yellow Regions : Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. In this compound, these areas are expected around the oxygen atoms of the nitro group and the carbonyl group of the acetamide (B32628) moiety. mdpi.com

Blue Regions : Indicate positive electrostatic potential, electron-deficient areas, which are favorable for nucleophilic attack. These are typically found around hydrogen atoms, particularly the N-H of the acetamide. nih.gov

Green Regions : Represent neutral or near-zero potential.

The ESP map for this compound would highlight the electron-rich nature of the nitro and carbonyl oxygens and the pyrazole (B372694) nitrogen atoms, suggesting these as primary sites for hydrogen bonding interactions. wuxiapptec.comresearchgate.net

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme), forming a stable complex. researchgate.net These studies are crucial in drug discovery for screening potential inhibitors and understanding their mechanism of action. nih.gov

Before docking, the 3D structure of the ligand, this compound, must be prepared. This involves generating its structure and optimizing its geometry to the lowest energy conformation. This is often done using quantum mechanics or molecular mechanics methods.

Once the ligand is prepared, it is docked into the active site of a target receptor. Pyrazole-containing compounds have been studied as inhibitors for various enzymes, including cyclooxygenases (COX), protein kinases, and P2X7 receptors. researchgate.netnih.govresearchgate.net The analysis of the docked pose reveals key interactions, such as:

Hydrogen Bonds : Formed between hydrogen bond donors (like the amide N-H) and acceptors (like carbonyl oxygens or specific amino acid residues in the receptor).

Hydrophobic Interactions : Between the pyrazole ring and nonpolar residues of the receptor.

Pi-Pi Stacking : Possible interactions involving the aromatic pyrazole ring.

These interactions are fundamental to the stability of the ligand-receptor complex. ekb.eg

Docking algorithms calculate a scoring function to estimate the binding affinity, often expressed as binding energy (in kcal/mol). nih.gov A lower (more negative) binding energy score indicates a more stable complex and potentially higher inhibitory activity. nih.gov By comparing the binding scores and interaction patterns of this compound against different receptors, its potential biological targets and specificity can be predicted. researchgate.netresearchgate.net

Table 2: Example Molecular Docking Results This table shows hypothetical docking data for this compound with a protein kinase receptor to illustrate typical findings from such studies.

| Receptor Target | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase (e.g., EGFR) | -8.5 | Met793 | Hydrogen Bond (with amide N-H) |

| Leu718 | Hydrophobic Interaction (with pyrazole) |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. ej-chem.org A QSAR model allows for the prediction of the activity of new, unsynthesized compounds. researchgate.net

For a series of analogues of this compound, a QSAR study would involve:

Data Set Generation : Synthesizing and testing a series of related compounds with variations in their structure.

Descriptor Calculation : Calculating various molecular descriptors for each compound. These can include electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties.

Model Development : Using statistical methods to build a regression model that correlates the calculated descriptors with the observed biological activity.

Model Validation : Testing the model's predictive power using internal and external validation techniques.

QSAR studies on pyrazole derivatives have been used to guide the design of compounds with improved potency as enzyme inhibitors or antagonists. researchgate.netnih.gov Such a model for this compound derivatives could identify the key structural features required for a specific biological activity, facilitating the rational design of more effective molecules. ej-chem.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Celecoxib |

| Chloramphenicol |

| Dehydroacetic acid |

| Erlotinib |

| Ethanol (B145695) |

| Ethyl acetoacetate |

| Ethyl cyanoacetate |

| Fluconazole |

| Formamide |

| Formic acid |

| Hydrazine (B178648) |

| Malononitrile |

| Nabumetone |

| Thiourea |

| Urea |

| Water |

Pharmacophore Modeling

Pharmacophore modeling is a critical step in rational drug design, identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for a molecule's biological activity. For this compound, while specific studies are not extensively available, a predictive model can be constructed based on its structural components and data from analogous pyrazole derivatives.

The key pharmacophoric features of this compound are anticipated to include:

Hydrogen Bond Acceptors (HBA): The nitro group (NO2) and the carbonyl oxygen of the acetamide group are strong hydrogen bond acceptors. These features are crucial for interacting with biological targets, such as amino acid residues in an enzyme's active site.

Hydrogen Bond Donor (HBD): The amine (-NH) in the acetamide moiety serves as a hydrogen bond donor, another vital component for molecular recognition.

Aromatic Ring (AR): The pyrazole ring itself functions as an aromatic feature. Aromatic rings are often involved in π-π stacking or hydrophobic interactions with the target protein.

Negative Ionizable Feature: The nitro group, being highly electron-withdrawing, imparts a partial negative charge, which can be a key interaction point.

Based on studies of other pyrazole derivatives, a pharmacophore model for this compound would likely highlight the spatial arrangement of these features. For instance, a five-point pharmacophore model developed for anti-tubercular pyrazole derivatives included two hydrogen bond acceptors, one hydrogen bond donor, one aromatic ring, and one hydrophobic feature (AADHR) nih.gov. The relative positioning of the pyrazole ring, the nitro group, and the acetamide side chain in this compound would define its specific pharmacophoric fingerprint, guiding the design of new molecules with potentially enhanced activity.

Table 1: Predicted Pharmacophoric Features of this compound

| Feature Type | Functional Group | Predicted Role in Molecular Interaction |

| Hydrogen Bond Acceptor (HBA) | Nitro Group (-NO2) | Interaction with donor residues in the target. |

| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen (=O) | Formation of hydrogen bonds with target sites. |

| Hydrogen Bond Donor (HBD) | Amide Hydrogen (-NH) | Interaction with acceptor residues in the target. |

| Aromatic Ring (AR) | Pyrazole Ring | Hydrophobic and π-stacking interactions. |

ADMET Profiling and Pharmacokinetic Predictions

ADMET profiling involves the computational prediction of a compound's absorption, distribution, metabolism, excretion, and toxicity. These predictions are vital for weeding out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic properties or unacceptable toxicity. While specific experimental ADMET data for this compound is not publicly available, in silico predictions can be made using various computational models, drawing on data from structurally similar pyrazole compounds that have undergone such analysis researchgate.netarabjchem.orgijper.org.

Absorption: Predictions for oral bioavailability are often guided by Lipinski's "Rule of Five." this compound has a molecular weight of approximately 184.14 g/mol , 2 hydrogen bond donors, and 4 hydrogen bond acceptors. Its calculated LogP (a measure of lipophilicity) is generally low. These properties suggest that the compound is likely to comply with Lipinski's rules and exhibit good oral absorption.

Distribution: The compound's ability to cross biological membranes, such as the blood-brain barrier (BBB), is a key consideration. Given its relatively small size and moderate polarity, it may have some capacity to penetrate the BBB, a factor that would be significant if targeting the central nervous system. Plasma protein binding is another important parameter, which is predicted to be moderate for this class of compounds.

Metabolism: The pyrazole ring is generally stable to metabolic degradation. The primary sites of metabolism for this compound would likely be the acetamide side chain (e.g., hydrolysis) or the nitro group (e.g., reduction). In silico models can predict its interaction with cytochrome P450 enzymes, which are responsible for the metabolism of most drugs.

Excretion: Small, water-soluble molecules are typically excreted by the kidneys. The metabolites of this compound are expected to be more polar than the parent compound, facilitating renal clearance.

Table 2: Predicted ADMET Properties of this compound

| ADMET Parameter | Predicted Value/Characteristic | Implication for Drug Development |

| Absorption | ||

| Oral Bioavailability | High | Likely to be well-absorbed when taken orally. |

| Lipinski's Rule of Five | Compliant | Good drug-like properties for oral administration. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Moderate | Potential for CNS activity. |

| Plasma Protein Binding | Moderate | A significant fraction of the drug is expected to be free and active. |

| Metabolism | ||

| Metabolic Stability | Moderate | The compound is likely to have a reasonable half-life. |

| Cytochrome P450 Inhibition | Low to Moderate | Lower potential for drug-drug interactions. |

| Excretion | ||

| Primary Route | Renal | Expected to be cleared through the kidneys. |

| Toxicity | ||

| Mutagenicity (Ames test) | Potential Concern | The nitro group may confer mutagenic potential; requires experimental validation. |

| Hepatotoxicity | Low Predicted Risk | Unlikely to cause significant liver damage based on general pyrazole structures. |

Biological Activities and Pharmacological Investigations

Anticancer Potential

There is no specific information available in the scientific literature regarding the anticancer potential of 2-(4-nitro-1H-pyrazol-1-yl)acetamide.

No data from in vitro cytotoxicity studies of this compound against any cancer cell lines have been reported in the reviewed literature.

Specific mechanisms of anticancer action for this compound have not been elucidated in any published research.

There are no studies available that investigate the interaction of this compound with specific molecular targets such as EGFR, CDK, tubulin, or DNA.

No research has been published demonstrating the induction of apoptosis in cancer cells by this compound.

There is no available data to suggest that this compound can induce cell cycle arrest in cancer cells.

The antiangiogenic properties of this compound have not been investigated in any published studies.

Mechanisms of Anticancer Action

Antimicrobial Activity

There is no specific information available concerning the antimicrobial activity of this compound.

Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)

Specific studies detailing the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacterial strains have not been identified.

Antifungal Efficacy

Data on the antifungal efficacy of this compound is not available in the reviewed literature.

Antibiofilm Activities

Research specifically investigating the antibiofilm activities of this compound has not been found.

Anti-inflammatory Properties

Information regarding the anti-inflammatory properties of this compound is not present in the available scientific research.

Other Potential Biological Activities

Anticonvulsant Effects

There is no available data from studies that have specifically screened this compound for anticonvulsant effects.

Antiviral Properties

The pyrazole (B372694) nucleus is a crucial scaffold in the development of pharmacologically active compounds, with many derivatives exhibiting a wide spectrum of biological properties, including antiviral activity. nih.gov Research has shown that various pyrazole-containing systems display potent therapeutic efficacy against a range of viruses such as Hepatitis C virus (HCV), Herpes simplex virus (HSV-1), and avian influenza (H5N1). nih.gov For instance, the pyrazole-based compound Pyrazofurin is noted for its potential antiviral activity against the HCV virus. nih.gov The unique chemical structure of pyrazoles allows for extensive modification, which is instrumental in the development of compounds with enhanced and specific antiviral properties. nih.govresearchgate.net

Analgesic Activity

The pyrazole moiety is a well-established core in compounds known for analgesic and anti-inflammatory properties. nih.govrjpbr.com Several pyrazole derivatives have been reported to possess significant analgesic activities. researchgate.net Studies on various acetamide (B32628) derivatives have demonstrated their potential as analgesics, showing a significant decrease in responses to thermal, mechanical, and chemical nociceptive stimuli in experimental models. nih.gov The fusion of a pyrazole nucleus with other heterocyclic systems or the introduction of specific substituents can yield compounds with potent analgesic effects. rjpbr.com For example, the chemical modification of pyrazole and 1,2,4-triazole (B32235) structures into a single molecule has been suggested to yield compounds with notable analgesic properties, a concept supported by in vivo data from acetic acid-induced writhing tests. zsmu.edu.ua

Table 1: Selected Pyrazole Derivatives and their Analgesic Activity

| Compound Class | Analgesic Test Model | Observed Effect | Reference |

|---|---|---|---|

| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives | Hot-plate, tail-clip, acetic acid-induced writhing | Significant decrease in writhing, increase in pain latencies | nih.gov |

| Pyrazolone Derivatives | Not specified | Good analgesic activity with up to 100% protection | researchgate.net |

| Pyrazole-containing 1,2,4-triazole-3-thiol derivatives | Acetic acid-induced writhing, formalin inflammation | Confirmed antinociceptive activity | zsmu.edu.ua |

Anti-arrhythmic Activity

Certain N-phenyl acetamide derivatives of pyrazole have been identified as possessing anti-arrhythmic activities. researchgate.net Specifically, substituted 2-(pyrazol-1-yl)acetanilides have been synthesized and have demonstrated both local anesthetic and anti-arrhythmic actions in pharmacological studies. researchgate.netresearchgate.net A United States patent also describes a series of 1H-pyrazole-1-acetamides and pyrazole-1-propanamides as being useful for treating cardiac arrhythmias in mammals. google.com These findings underscore the potential of the pyrazole-acetamide framework in the development of novel anti-arrhythmic agents.

Antiprotozoal Activity

Nitro-containing compounds are a well-recognized class of anti-infective agents, particularly in the field of anti-parasitic drug discovery. mdpi.com The presence of a nitro group, as seen in this compound, is often associated with antiprotozoal efficacy. Research into pyrazole-nitroimidazole hybrids has demonstrated their activity against the human pathogen Trichomonas vaginalis. nih.gov Several of these hybrid compounds exhibited potencies equivalent to the reference drug, metronidazole. nih.gov Furthermore, other nitroaryl derivatives have shown significant in vitro activity against protozoan parasites such as Trypanosoma brucei, the causative agent of Human African trypanosomiasis. mdpi.com These studies suggest that the nitro-pyrazole scaffold is a promising starting point for the development of new antiprotozoal drugs.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and pharmacokinetic properties of lead compounds. For derivatives of 2-(1H-pyrazol-1-yl)acetamide, research has focused on understanding how chemical modifications to the pyrazole ring, the acetamide linker, and associated substituents impact their pharmacological effects. researchgate.netnih.gov

Influence of Substituents on Biological Potency

The nature and position of substituents on the pyrazole ring and any associated aromatic moieties significantly influence the biological activity of pyrazole-acetamide derivatives. The presence of a nitro group (-NO2) at the C4 position of the pyrazole ring is a key feature that can contribute to specific biological activities, such as antiprotozoal effects. mdpi.comnih.gov

In other related pyrazole series, the introduction of different substituents has been shown to modulate potency. For example, in a series of (1H-pyrazol-4-yl)acetamide antagonists of the P2X(7) receptor, substitutions on a pending phenyl ring were critical for activity. researchgate.net It was found that benzoyl analogs with various halogen substitutions afforded the best inhibition. researchgate.net Similarly, for pyrazole-based inhibitors of meprin α and β, introducing acidic carboxyphenyl moieties led to an increased activity against meprin β. nih.gov This highlights that the electronic and steric properties of substituents are key determinants of biological potency and selectivity.

Table 2: Influence of Substituents on the Activity of Pyrazole Derivatives

| Core Scaffold | Substituent Modification | Effect on Activity | Reference |

|---|---|---|---|

| (1H-pyrazol-4-yl)acetamide | Halogen substitutions on a benzoyl group | Resulted in the best inhibition | researchgate.net |

| 3,4,5-substituted pyrazoles | Introduction of acidic carboxyphenyl moieties | Increased activity against meprin β | nih.gov |

| Pyrazole-nitroimidazoles | Various substitutions on the pyrazole ring | Modulated anti-trichomonas activity | nih.gov |

Modification of the Acetamide Linker and Pyrazole Ring

Alterations to the core structure, including the acetamide linker and the pyrazole ring itself, have been explored to optimize activity. The acetamide group serves as a crucial linker, and its modification can impact the compound's interaction with its biological target. researchgate.net Studies on related series have shown that extending the central amide group or replacing it with other linkers like methylene (B1212753) or ethylene (B1197577) groups significantly alters the biological activity profile. researchgate.net

Furthermore, modifications within the pyrazole ring system or its replacement with other five-membered heterocyclic rings can lead to changes in potency and selectivity. The pyrazole core itself can be seen as a rigidifying scaffold that properly orients the necessary pharmacophoric elements for biological interaction. nih.gov High-throughput screening and subsequent optimization of (1H-pyrazol-4-yl)acetamides identified that modifications leading to enhanced potency were often associated with changes to the substituents on the pyrazole ring and the nature of the groups attached to the acetamide nitrogen. nih.gov

Biological Evaluation Methodologies

The investigation into the therapeutic potential of novel chemical entities like this compound relies on systematic evaluation protocols. These methodologies are designed to identify and quantify the biological effects of the compound at the cellular, tissue, and whole-organism levels. The process typically begins with broad in vitro screening to detect any biological activity, followed by more specific assays to elucidate the mechanism of action. Promising candidates may then advance to in vivo studies to assess their efficacy and behavior in a living system.

In vitro ("in glass") assays are fundamental for the initial biological characterization of a compound. These experiments are conducted in a controlled laboratory environment, using isolated components such as microorganisms, cells, or specific enzymes. For compounds containing the nitropyrazole moiety, these assays often focus on antimicrobial and antiparasitic activities. mdpi.comnih.gov While specific research findings for this compound are not detailed in the available scientific literature, the evaluation would typically follow established protocols for related pyrazole derivatives.

Common in vitro evaluation methods for this class of compounds include:

Antimicrobial Susceptibility Testing: The activity against various bacterial and fungal strains is a primary focus. The agar (B569324) well-diffusion method and broth microdilution are standard techniques used to determine the Minimum Inhibitory Concentration (MIC). mdpi.comnih.gov The MIC is the lowest concentration of the compound that prevents visible growth of a microorganism. nih.govnih.gov A range of clinically relevant Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species (e.g., Aspergillus niger), are typically used in these screenings. nih.govnih.gov

Antiparasitic Activity Screening: Nitroaromatic compounds are frequently evaluated for their efficacy against various parasites. nih.gov Assays are conducted against protozoa such as Leishmania species (the causative agents of leishmaniasis) and Trypanosoma cruzi (the causative agent of Chagas disease). nih.govnih.gov These tests measure the concentration of the compound required to inhibit parasite growth by 50% (IC₅₀) in cultures of the parasite's different life stages, such as promastigotes or amastigotes. nih.gov

Enzyme Inhibition Assays: Pyrazole derivatives have been investigated as inhibitors of various enzymes. mdpi.com For example, their potential to inhibit enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in inflammation, can be assessed using specific biochemical assays. mdpi.comresearchgate.net Such assays measure the compound's ability to reduce the enzyme's catalytic activity, typically yielding an IC₅₀ value.

The table below summarizes the common in vitro assays relevant for the evaluation of nitropyrazole compounds.

| Assay Type | Target | Key Parameters Measured | Example Organisms/Systems |

| Antibacterial Susceptibility | Bacteria | Minimum Inhibitory Concentration (MIC) | Staphylococcus aureus, Escherichia coli |

| Antifungal Susceptibility | Fungi | Minimum Inhibitory Concentration (MIC) | Aspergillus niger, Candida albicans |

| Antiparasitic Screening | Protozoan Parasites | 50% Inhibitory Concentration (IC₅₀) | Leishmania amazonensis, Trypanosoma cruzi |

| Anti-inflammatory Assay | Macrophage Cell Lines | Inhibition of NO, PGE₂, and cytokines | LPS-induced RAW264.7 cells |

| Enzyme Inhibition | Specific Enzymes | 50% Inhibitory Concentration (IC₅₀) | Cyclooxygenase (COX-1, COX-2) |

Following promising in vitro results, compounds may be advanced to in vivo testing to evaluate their pharmacological effects in a complex living organism. These studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted, and for confirming its therapeutic efficacy in a disease model. For pyrazole acetamide derivatives, animal models of inflammation and pain are commonly employed. nih.gov

While specific in vivo data for this compound is not available in the reviewed literature, research on analogous compounds provides a framework for potential evaluation strategies:

Models of Inflammatory Pain: Rodent models are frequently used to assess anti-inflammatory and analgesic properties. For example, the Complete Freund's Adjuvant (CFA) model in rats induces localized, persistent inflammation and hyperalgesia (increased sensitivity to pain), allowing for the evaluation of a compound's ability to reduce these symptoms. nih.gov

Models of Parasitic Infection: To confirm the in vitro antiparasitic activity, murine models of infection are used. For instance, mice infected with Trypanosoma or Leishmania species can be treated with the test compound to determine its ability to reduce parasite burden and resolve the infection.

The table below outlines representative in vivo models used for evaluating compounds with potential anti-inflammatory or antiparasitic activities.

| Model Type | Animal Model | Condition Investigated | Key Outcomes Measured |

| Acute Inflammatory Pain | Rat | CFA-induced paw inflammation | Reduction in paw edema, reversal of hyperalgesia |

| Chronic Inflammatory Pain | Rat | Knee joint inflammation model | Improvement in joint mobility, reduction in pain behaviors |

| Parasitic Disease | Mouse | Trypanosoma cruzi infection | Parasitemia levels, survival rate |

| Parasitic Disease | Mouse | Leishmania species infection | Lesion size, parasite load in tissues |

Future Perspectives and Research Directions

Optimization of 2-(4-nitro-1H-pyrazol-1-yl)acetamide as a Lead Compound

The journey from a promising hit compound to a clinical drug candidate involves a meticulous process of lead optimization. For this compound, this process would focus on enhancing its potency, selectivity, and pharmacokinetic properties through targeted chemical modifications. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how different functional groups on the pyrazole (B372694) and acetamide (B32628) moieties influence biological activity. nih.govnih.gov

Key optimization strategies would involve:

Modification of the Pyrazole Ring: The nitro group at the C4 position is a strong electron-withdrawing group that significantly influences the electronic properties of the pyrazole ring. SAR studies on related pyrazole derivatives have shown that substituting or replacing such groups can drastically alter efficacy and selectivity. mdpi.com For instance, replacing the nitro group with other electron-withdrawing or electron-donating groups could modulate the compound's interaction with its biological target.

Alterations to the Acetamide Side Chain: The acetamide portion of the molecule offers another avenue for modification. Extending the linker, introducing cyclic structures, or adding various substituents can improve binding affinity and pharmacokinetic parameters like absorption, distribution, metabolism, and excretion (ADME). researchgate.net

Systematic exploration of these modifications, as guided by SAR, is crucial for refining the therapeutic potential of the this compound scaffold. nih.gov

Table 1: Key Structure-Activity Relationship (SAR) Insights for Pyrazole Derivatives

| Molecular Position | Modification | Observed Impact on Activity | Reference Example |

|---|---|---|---|

| Pyrazole C4-Position | Substitution with bulky or electron-withdrawing groups | Can significantly influence potency and selectivity. The nature of the substituent is critical for target binding. | Antagonists of the P2X(7) receptor. researchgate.net |

| Pyrazole N1-Position | Introduction of substituted phenyl rings | Crucial for potent and selective activity in cannabinoid receptor antagonists. elsevierpure.com | Cannabinoid receptor antagonists. elsevierpure.com |

| Acetamide Moiety | Variation of N-substituent | Modifies pharmacokinetic properties and can enhance potency. | (1H-pyrazol-4-yl)acetamide antagonists. researchgate.net |

| General Scaffold | Introduction of acidic groups (e.g., carboxylic acid) | Can increase activity against specific targets like meprin β. nih.gov | Meprin α and β inhibitors. nih.gov |

Exploration of Novel Analogs with Enhanced Efficacy and Selectivity

Building on lead optimization, the exploration of novel analogs is a key strategy for discovering next-generation therapeutics. The goal is to design compounds that not only have enhanced potency but also exhibit high selectivity for their intended biological target, thereby minimizing off-target effects. For this compound, this involves synthesizing a library of related compounds with systematic variations. nih.gov

The design of these analogs can be guided by the "privileged structure" concept, where the pyrazole core is maintained while peripheral functional groups are altered. mdpi.com Techniques like scaffold hopping, where the pyrazole core might be replaced by a bioisosteric ring system, could also yield novel compounds with improved drug-like properties. nih.govnih.gov For example, a recent study on 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives identified potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov This demonstrates the potential of modifying the pyrazole C4-substituent to achieve potent and selective kinase inhibition.

Furthermore, creating hybrid molecules by linking the pyrazole-acetamide scaffold with other pharmacologically active moieties is a promising approach to develop agents with dual or synergistic modes of action. tandfonline.com

Development of this compound for Targeted Therapeutic Applications

The broad spectrum of biological activities associated with pyrazole derivatives—including anticancer, anti-inflammatory, and antimicrobial effects—suggests numerous potential therapeutic applications for this compound and its analogs. nih.govnbinno.comresearchgate.net A critical future direction is to identify specific molecular targets for this compound, enabling its development for precision medicine.

Many pyrazole-containing compounds have been identified as potent protein kinase inhibitors. nih.govnih.govresearchgate.net Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. nih.govmdpi.com Future research should investigate the inhibitory activity of this compound against a panel of kinases known to be involved in cancer progression, such as:

Aurora Kinases A and B: Involved in cell cycle regulation. encyclopedia.pubmdpi.com

Epidermal Growth Factor Receptor (EGFR): A key driver in several cancers. nih.govresearchgate.net

Vascular Endothelial Growth Factor Receptor (VEGFR): Plays a pivotal role in tumor angiogenesis. nih.govresearchgate.net

Identifying a specific, high-affinity target would pave the way for developing this compound for targeted cancer therapy, potentially overcoming the limitations of conventional chemotherapy. nih.gov

Table 2: Examples of Pyrazole Analogs and Their Biological Targets

| Compound Class | Biological Target | Reported Activity (IC₅₀) | Therapeutic Area |

|---|---|---|---|

| 2-(4-(1H-indazol-6-yl)-1H-pyrazol-1-yl)acetamide derivatives | VEGFR-2 | 1.6 nM (Compound W13) | Anti-angiogenesis / Gastric Cancer nih.gov |

| Pyrazole-based derivatives | Tubulin Polymerization | 7.30 μM (Compound 5b) | Anticancer mdpi.com |

| N-phenyl-1H-pyrazole-4-carboxamide derivatives | Aurora-A Kinase | 0.16 µM (Compound 21) | Anticancer encyclopedia.pub |

| 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives | Androgen Receptor | 13.6 μM (Compound 6g) | Prostate Cancer diva-portal.org |

Integration with Emerging Technologies in Drug Discovery

Modern drug discovery is increasingly driven by the integration of advanced technologies that can accelerate the identification and optimization of new drug candidates. mdpi.com The development of this compound would benefit significantly from these approaches.

Computational and In-Silico Methods: Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are powerful tools for predicting how analogs of this compound will interact with biological targets. tandfonline.comnih.gov These methods allow for the virtual screening of large compound libraries, prioritizing the synthesis of molecules with the highest predicted activity and best safety profiles. nih.govej-chem.orgresearchgate.netresearchgate.net This in-silico approach saves time and resources compared to traditional high-throughput screening. tandfonline.com

Advanced Synthesis Technologies: Innovations in chemical synthesis, such as flow chemistry and automated synthesis platforms, can facilitate the rapid and efficient production of a diverse range of pyrazole analogs for biological testing. numberanalytics.comnumberanalytics.com These technologies enable more efficient exploration of the chemical space around the lead compound. researchgate.netrsc.org

By leveraging these technologies, researchers can create a more streamlined and rational design-synthesis-testing cycle, accelerating the journey of pyrazole-based compounds from the laboratory to the clinic. mdpi.com

Addressing Unmet Medical Needs with Pyrazole-Based Therapies

The ultimate goal of developing new therapeutic agents is to address unmet medical needs where current treatments are inadequate. numberanalytics.com Pyrazole-based therapies hold significant promise in several such areas.

Oncology: Despite advances, many cancers develop resistance to existing chemotherapies, creating a critical need for novel agents with different mechanisms of action. tandfonline.com Targeted pyrazole derivatives that inhibit specific kinases or other proteins crucial for cancer cell survival could provide new options for patients with resistant tumors. nih.govnbinno.comresearchgate.net

Inflammatory and Neurodegenerative Diseases: Chronic inflammation is an underlying factor in many diseases. Pyrazole derivatives, including the well-known COX-2 inhibitor celecoxib, have demonstrated potent anti-inflammatory activity. encyclopedia.pubresearchgate.net Further research could lead to the development of novel pyrazole-based therapies for conditions like rheumatoid arthritis or neurodegenerative disorders such as Parkinson's and Alzheimer's disease. numberanalytics.com

Infectious Diseases: The rise of antibiotic-resistant bacteria is a global health crisis. Pyrazole derivatives have shown promising antimicrobial activity, and further development in this area could lead to new classes of antibiotics to combat resistant pathogens. nbinno.comnumberanalytics.com

The versatility of the pyrazole scaffold makes it a valuable platform for developing drugs that can meet these pressing medical challenges. encyclopedia.pubnumberanalytics.com Continued, focused research on compounds like this compound is essential for unlocking this therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for 2-(4-nitro-1H-pyrazol-1-yl)acetamide?

- Methodology :

- Step 1 : React 4-nitro-1H-pyrazole with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide backbone. Optimize stoichiometry to minimize side products .

- Step 2 : Control reaction temperature (typically 0–25°C) and solvent polarity (e.g., dichloromethane or THF) to enhance yield and selectivity .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the pure compound .

- Key Tools : Monitor reaction progress via TLC and confirm product identity using NMR and IR spectroscopy .

Q. How is structural confirmation and purity assessment achieved for this compound?

- Spectroscopic Techniques :

- 1H/13C NMR : Assign peaks to the pyrazole ring (δ 8.5–9.0 ppm for nitro-substituted protons) and acetamide carbonyl (δ ~170 ppm) .

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]+) and fragmentation patterns consistent with the nitro-pyrazole-acetamide structure .

Advanced Research Questions

Q. What reactivity patterns enable functionalization of this compound for derivative synthesis?

- Reaction Pathways :

- Nucleophilic Substitution : Replace the nitro group with amines or thiols under acidic/basic conditions .

- Reductive Functionalization : Catalytic hydrogenation (Pd/C, H2) reduces the nitro group to an amine, enabling coupling reactions (e.g., diazotization) .

Q. How can computational methods predict the biological activity of this compound?

- In Silico Strategies :

- PASS Program : Predict antimicrobial or anticancer potential based on structural similarity to known pyrazole derivatives .

- Molecular Docking : Simulate binding to targets like cyclooxygenase-2 (COX-2) or kinase enzymes using AutoDock Vina .

- Validation : Cross-reference computational predictions with in vitro enzyme inhibition assays (e.g., IC50 measurements) .

Q. How should researchers address contradictions in reported bioactivity data?

- Troubleshooting Workflow :

- Assay Variability : Compare results across cell lines (e.g., HEK293 vs. HeLa) and control for solvent effects (DMSO concentration ≤1%) .

- Structural Reanalysis : Use X-ray crystallography (if crystalline) or 2D NMR (NOESY, HSQC) to confirm conformational stability .

Q. What experimental approaches elucidate interactions between this compound and biological targets?

- Binding Studies :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .

- Functional Assays : Evaluate downstream effects (e.g., apoptosis via flow cytometry) in target-specific models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.